molecular formula C12H22O2 B13820166 Ethenyl 8-methylnonanoate

Ethenyl 8-methylnonanoate

Cat. No.: B13820166
M. Wt: 198.30 g/mol
InChI Key: GADGVXXJJXQRSA-UHFFFAOYSA-N
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Description

Ethenyl 8-methylnonanoate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products. This compound, specifically, is characterized by its unique structure, which includes an ethenyl group attached to an 8-methylnonanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethenyl 8-methylnonanoate typically involves esterification reactions. One common method is the reaction between 8-methylnonanoic acid and ethenol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Toluene or dichloromethane

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:

    Raw Materials: 8-methylnonanoic acid, ethenol

    Catalysts: Acid catalysts like sulfuric acid

    Purification: Distillation or recrystallization to obtain pure this compound

Chemical Reactions Analysis

Types of Reactions

Ethenyl 8-methylnonanoate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 8-methylnonanoic acid

    Reduction: 8-methylnonanol

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Ethenyl 8-methylnonanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential effects on cellular metabolism and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethenyl 8-methylnonanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes involved in ester hydrolysis, such as esterases.

    Pathways: Modulation of lipid metabolism pathways, potentially affecting energy balance and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-methylnonanoate
  • Ethyl nonanoate
  • Isopentyl acetate

Uniqueness

Ethenyl 8-methylnonanoate is unique due to its ethenyl group, which imparts distinct chemical reactivity and potential biological activity compared to similar esters. This structural feature may enhance its utility in specific applications, such as targeted drug delivery or specialized industrial processes.

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

ethenyl 8-methylnonanoate

InChI

InChI=1S/C12H22O2/c1-4-14-12(13)10-8-6-5-7-9-11(2)3/h4,11H,1,5-10H2,2-3H3

InChI Key

GADGVXXJJXQRSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCC(=O)OC=C

Origin of Product

United States

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